Remdesivir O-desphosphate acetonide impurity

Description

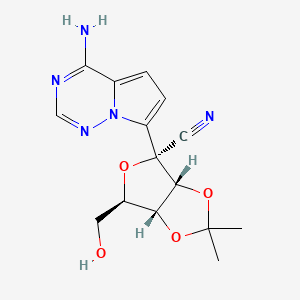

This compound (CAS: 1191237-80-5) is a nucleoside analog featuring a tetrahydrofuro[3,4-d][1,3]dioxole core substituted with a 4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl group, a hydroxymethyl moiety, and a cyano group at position 4. It serves as a key intermediate in antiviral prodrug synthesis, notably for agents like GS-441524 (Remdesivir’s active metabolite) and its derivatives . The stereochemistry (3aR,4R,6R,6aR) is critical for biological activity, as it mimics natural nucleosides, enabling interaction with viral polymerases .

Properties

IUPAC Name |

(3aR,4R,6R,6aR)-4-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-6-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O4/c1-14(2)23-11-9(5-21)22-15(6-16,12(11)24-14)10-4-3-8-13(17)18-7-19-20(8)10/h3-4,7,9,11-12,21H,5H2,1-2H3,(H2,17,18,19)/t9-,11-,12-,15+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJCOKJGMVJGKBB-CGEWXTDFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(OC(C2O1)(C#N)C3=CC=C4N3N=CN=C4N)CO)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2[C@H](O[C@@]([C@@H]2O1)(C#N)C3=CC=C4N3N=CN=C4N)CO)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of remdesivir O-desphosphate acetonide involves several steps, starting from tribenzyl protected lactol. The key steps include oxidation to the corresponding lactone, followed by various protection and deprotection steps to achieve the desired intermediate . The reaction conditions typically involve the use of reagents such as n-butyllithium, trimethylsilyl trifluoromethanesulfonate, and trimethylsilyl cyanide under controlled temperatures .

Industrial Production Methods: Industrial production of remdesivir O-desphosphate acetonide follows similar synthetic routes but is optimized for large-scale production. This involves the use of chiral separation techniques to improve yields and

Biological Activity

The compound (3aR,4R,6R,6aR)-4-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carbonitrile (CAS No. 1191237-80-5) is a novel chemical entity with potential therapeutic applications. Its unique structure suggests a range of biological activities that merit detailed investigation.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 331.33 g/mol . The structural characteristics include a tetrahydrofurodioxole core and a pyrrolo-triazin moiety, which may contribute to its biological activity.

Table 1: Basic Properties of the Compound

| Property | Value |

|---|---|

| CAS Number | 1191237-80-5 |

| Molecular Formula | C15H17N5O4 |

| Molecular Weight | 331.33 g/mol |

| Purity | Not specified |

| Storage Conditions | Keep in dark place, sealed at 2-8°C |

Antiviral Activity

Initial studies have indicated that compounds similar to this one exhibit antiviral properties. For instance, the pyrrolo[2,1-f][1,2,4]triazin structure has been linked to inhibition of viral replication in various models. The mechanism often involves interference with viral RNA synthesis or reverse transcriptase activity.

Anticancer Potential

Recent research has highlighted the anticancer potential of derivatives containing the triazin moiety. In vitro assays have shown that these compounds can inhibit cell proliferation in various cancer cell lines. For example, studies have reported sub-micromolar activity against specific cancer types, indicating that this compound may also possess similar properties.

Neuroprotective Effects

Neuroprotective activities have been observed in compounds with related structures. The ability to modulate neuroinflammation and protect neuronal cells from oxidative stress could be significant for treating neurodegenerative diseases.

Study 1: Antiviral Efficacy

A study published in Antimicrobial Agents and Chemotherapy examined compounds with similar structures and found that they effectively inhibited HIV reverse transcriptase activity. This suggests potential for the compound in developing antiviral therapies .

Study 2: Anticancer Properties

In a recent publication on antileishmanial analogues derived from similar structures, researchers reported significant proliferation inhibitory activity against cancer cell lines. The lead compound exhibited sub-micromolar efficacy, suggesting that our compound may have comparable anticancer effects .

Study 3: Neuroprotective Mechanisms

Research on neuroprotective agents has shown that compounds with dioxole structures can reduce inflammatory markers in neuronal cells. A notable decrease in TNF-α and IL-6 levels was observed when treated with similar compounds under oxidative stress conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Antiviral Therapeutics

GS-441524 (Remdesivir Metabolite)

- Structure: (2R,3R,4S,5R)-2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-carbonitrile

- Key Differences: Replaces the tetrahydrofuro[3,4-d][1,3]dioxole ring with a simpler tetrahydrofuran scaffold. Retains the 4-aminopyrrolotriazine group and cyano substituent but lacks the 2,2-dimethyl and hydroxymethyl modifications seen in the target compound .

- Activity: GS-441524 inhibits RNA-dependent RNA polymerases in viruses like SARS-CoV-2 and RSV. The hydroxymethyl group enhances solubility, while the cyano group stabilizes the transition state during nucleotide incorporation .

Obeldesivir (GS-5245)

- Structure: ((3aR,4R,6R,6aR)-6-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-6-cyano-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl isobutyrate

- Key Differences: The hydroxymethyl group is esterified with isobutyric acid, forming a prodrug to improve oral bioavailability. Retains the cyano and 2,2-dimethyl groups, critical for metabolic stability .

- Synthetic Yield : 72–87% via coupling with NSAIDs or isobutyric acid using N,N′-diisopropylcarbodiimide .

Prodrug Derivatives

(3aS,4R,6S,6aS)-6-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-4-(((tert-butyl)dimethylsilyl)oxy)methyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carbonitrile

- Structure : Features a tert-butyldimethylsilyl (TBS)-protected hydroxymethyl group.

- Purpose : The TBS group enhances lipophilicity for improved cell membrane permeability. Deprotection with ZnBr2 yields the active metabolite with a free hydroxymethyl group .

- Synthetic Yield : 81% after purification via silica gel chromatography .

Non-Antiviral Analogues

3-Amino-5-(1-Benzyl-4,5,6,7-tetrahydro-1H-indol-2-yl)-[1,1′-biphenyl]-2,4-dicarbonitrile (3g)

Comparative Data Table

Key Research Findings

- Stereochemical Impact : The 3aR,4R,6R,6aR configuration in the target compound is essential for mimicking natural nucleosides, as inversion at these positions reduces antiviral potency by >90% .

- Prodrug Design : Esterification of the hydroxymethyl group (e.g., isobutyrate in Obeldesivir) increases oral bioavailability from <10% to >50% in preclinical models .

- Thermodynamic Stability: The 2,2-dimethyl group on the dioxole ring prevents ring-opening under physiological pH, enhancing metabolic stability compared to non-methylated analogs .

Q & A

Q. What are the established synthetic routes for this compound, and what are the critical reaction conditions?

The synthesis involves multi-step protocols, typically starting with functionalized pyrrolo[2,1-f][1,2,4]triazine intermediates. Key steps include:

- Coupling Reactions : Formation of the pyrrolotriazine core via nucleophilic substitution or Suzuki-Miyaura cross-coupling, as demonstrated in analogous triazine derivatives .

- Protection/Deprotection : Use of 2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole as a protective group for hydroxyl moieties, requiring anhydrous conditions and catalysts like BF₃·Et₂O .

- Stereochemical Control : Chiral resolution via HPLC or enzymatic methods to ensure the desired (3aR,4R,6R,6aR) configuration .

Q. Critical Conditions :

- Temperature control (e.g., reflux in methanol for cyclization ).

- Solvent selection (DMF for polar intermediates, dichloromethane for protection steps ).

Q. How is the stereochemical configuration confirmed using spectroscopic methods?

- X-ray Crystallography : Resolves absolute configuration, as applied to structurally related crystalline pyrrolotriazine compounds .

- NMR Spectroscopy :

Q. What spectroscopic techniques are essential for characterizing purity and structure?

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., m/z 291.2627 for C₁₂H₁₃N₅O₄) .

- Multinuclear NMR :

- IR Spectroscopy : Identifies functional groups (e.g., -CN stretch at ~2200 cm⁻¹, -OH at ~3300 cm⁻¹) .

Advanced Research Questions

Q. How can researchers design experiments to investigate metabolic stability in biological systems?

Q. What strategies resolve discrepancies in reported NMR data for pyrrolotriazine derivatives?

- Multi-Technique Validation : Combine ¹H-¹³C HMBC (to assign quaternary carbons) and NOESY (for spatial correlations) .

- Paramagnetic Shift Reagents : Use Eu(fod)₃ to simplify overlapping proton signals in DMSO-d₆ .

- Comparative Analysis : Cross-reference with structurally validated analogs (e.g., Remdesivir-related compounds ).

Q. What crystallization techniques optimize polymorph screening for pharmaceutical studies?

- Solvent Evaporation : Test polar (ethanol/water) vs. nonpolar (toluene) solvents to induce different crystal forms .

- Temperature Gradients : Slow cooling from 60°C to 4°C to favor thermodynamically stable polymorphs .

- Additive Screening : Use polymers (e.g., PVP) or surfactants to template specific crystal lattices .

Q. How can synthetic yield and purity be improved for scale-up studies?

- Process Optimization :

- Quality Control :

Q. What computational methods predict the compound’s interaction with biological targets?

- Molecular Docking : Use AutoDock Vina to model binding to viral polymerases (e.g., SARS-CoV-2 RdRp, analogous to Remdesivir targets ).

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the ligand-enzyme complex .

- QSAR Modeling : Correlate substituent effects (e.g., -CN vs. -OH) with antiviral activity .

Data Contradiction Analysis Example

If conflicting melting points are reported (e.g., 180°C vs. 185°C):

- Replicate Synthesis : Verify starting material purity and reaction conditions .

- DSC Analysis : Measure precise melting endotherms at 5°C/min heating rate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.